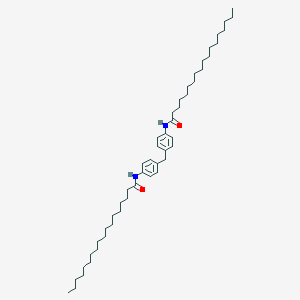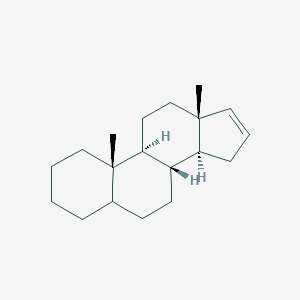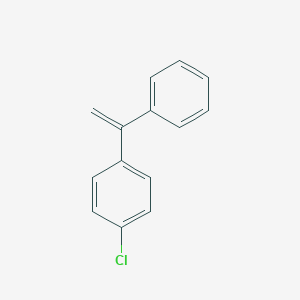![molecular formula C9H6S2 B099370 7H-Cyclopenta[1,2-b:3,4-c']dithiophene CAS No. 17965-49-0](/img/structure/B99370.png)
7H-Cyclopenta[1,2-b:3,4-c']dithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Cyclopenta[1,2-b:3,4-c']dithiophene (CPDT) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. CPDT is a sulfur-containing organic compound with a cyclic structure that makes it an attractive candidate for use in electronic devices, solar cells, and other technological applications. In
Mécanisme D'action
The mechanism of action of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene is not fully understood. However, it is believed that 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials exhibit good charge transport properties due to their high electron mobility and low reorganization energy. This makes them attractive candidates for use in electronic devices.
Biochemical and Physiological Effects:
7H-Cyclopenta[1,2-b:3,4-c']dithiophene has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials exhibit good biocompatibility and low toxicity, making them potentially useful for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene is its ease of synthesis. 7H-Cyclopenta[1,2-b:3,4-c']dithiophene can be synthesized in good yields using simple and readily available reagents. 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials also exhibit good thermal and chemical stability, making them suitable for use in various applications. However, one of the limitations of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene is its relatively low solubility in common organic solvents, which can make it difficult to process and fabricate 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials.
Orientations Futures
There are several future directions for research on 7H-Cyclopenta[1,2-b:3,4-c']dithiophene. One of the most promising areas of research is the development of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials for use in electronic devices. 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials have already shown promising results in the fabrication of field-effect transistors and solar cells, and further research in this area could lead to the development of more efficient and cost-effective electronic devices. Another area of research is the use of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials in biomedical applications. 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials have shown good biocompatibility and low toxicity, making them potentially useful for drug delivery and tissue engineering applications.
Méthodes De Synthèse
The synthesis of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene involves the reaction of 2,5-dibromothiophene with a suitable reagent, such as sodium sulfide or sodium hydrosulfide, in the presence of a catalyst. The reaction leads to the formation of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene in good yields. The synthesis of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene can also be achieved through a one-pot reaction involving the reaction of 2,5-dibromothiophene with sodium tetrahydroborate and sulfur.
Applications De Recherche Scientifique
7H-Cyclopenta[1,2-b:3,4-c']dithiophene has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene is in the field of organic electronics. 7H-Cyclopenta[1,2-b:3,4-c']dithiophene has been used as a building block in the synthesis of organic semiconductors for use in electronic devices such as field-effect transistors and solar cells. 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials have also been used in the fabrication of organic light-emitting diodes.
Propriétés
Numéro CAS |
17965-49-0 |
|---|---|
Nom du produit |
7H-Cyclopenta[1,2-b:3,4-c']dithiophene |
Formule moléculaire |
C9H6S2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene |
InChI |
InChI=1S/C9H6S2/c1-2-11-9-3-6-4-10-5-8(6)7(1)9/h1-2,4-5H,3H2 |
Clé InChI |
ZQNRJJVLSYXFJG-UHFFFAOYSA-N |
SMILES |
C1C2=CSC=C2C3=C1SC=C3 |
SMILES canonique |
C1C2=CSC=C2C3=C1SC=C3 |
Synonymes |
7H-Cyclopenta[1,2-b:3,4-c']dithiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




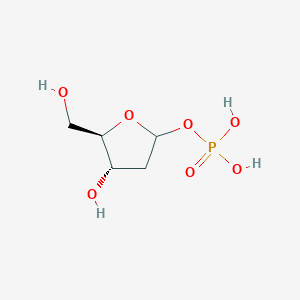
![[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea](/img/structure/B99294.png)
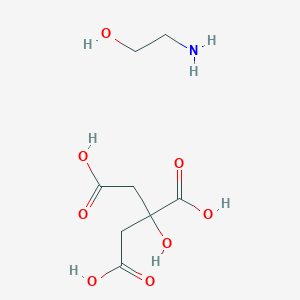


![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)
